1,5-Dihydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-2H,4H-thiopyrano(3,4-c)(1)benzopyran-10-ol
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Overview
Description
5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol is a complex organic compound that belongs to the class of pyranochromenes. This compound is characterized by its unique structure, which includes a pyranochromene core, a sulfanyl group, and a branched alkyl chain. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromene core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Alkyl Chain: The branched alkyl chain is attached via alkylation reactions, using alkyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyranochromene core or the sulfanyl group.
Substitution: The alkyl chain or the sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic reagents, such as alkyl halides or thiols, are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol involves its interaction with specific molecular targets and pathways. The sulfanyl group and the pyranochromene core are believed to play key roles in its biological activities. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5-dimethyl-8-(3-methyloctan-2-yl)-2,3-dihydro-1H-thiopyrano[2,3-c]chromen-10-ol
- 2-benzyl-5,5-dimethyl-8-(3-methyloctan-2-yl)-2,3,4,5-tetrahydro-1H-chromeno[4,3-c]pyridin-10-ol
Uniqueness
5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol is unique due to the presence of the sulfanyl group and the specific arrangement of the alkyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
31738-46-2 |
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Molecular Formula |
C23H34O3S |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
5,5-dimethyl-8-(3-methyloctan-2-yl)-4-sulfanyl-2,10b-dihydro-1H-pyrano[3,4-c]chromen-10-ol |
InChI |
InChI=1S/C23H34O3S/c1-6-7-8-9-14(2)15(3)16-12-18(24)20-17-10-11-25-22(27)21(17)23(4,5)26-19(20)13-16/h12-15,17,24,27H,6-11H2,1-5H3 |
InChI Key |
GIPMKFQKAKKXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C(C)C1=CC(=C2C3CCOC(=C3C(OC2=C1)(C)C)S)O |
Origin of Product |
United States |
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